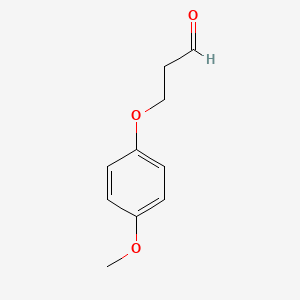

Propanal, 3-(4-methoxyphenoxy)-

Description

Structure

3D Structure

Properties

CAS No. |

479192-15-9 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

3-(4-methoxyphenoxy)propanal |

InChI |

InChI=1S/C10H12O3/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-7H,2,8H2,1H3 |

InChI Key |

PJDKUKYZNSVDSG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OCCC=O |

Origin of Product |

United States |

Advanced Analytical Characterization Techniques in Structural Elucidation

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are indispensable for elucidating the structural framework of molecules. By analyzing the interaction of electromagnetic radiation with a substance, detailed information about its atomic and molecular structure can be obtained.

Nuclear Magnetic Resonance Spectroscopy Applications (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of a related compound, propanal, the signals are expected to show three distinct groups of protons with an integration ratio of 3:2:1, corresponding to the methyl, methylene (B1212753), and aldehydic protons, respectively. docbrown.info The chemical shifts (δ) are influenced by the electronic environment of each proton. For Propanal, 3-(4-methoxyphenoxy)-, the spectrum would be more complex due to the presence of the 4-methoxyphenoxy group. The aldehydic proton would likely appear as a triplet at a downfield chemical shift. The protons on the aromatic ring would appear in the aromatic region, and the methoxy (B1213986) group protons would be a singlet. The methylene protons adjacent to the oxygen and the carbonyl group would exhibit distinct chemical shifts and splitting patterns based on their neighboring protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in Propanal, 3-(4-methoxyphenoxy)- would give a distinct signal. The carbonyl carbon of the aldehyde group would be expected to appear significantly downfield. The carbons of the aromatic ring, the methoxy carbon, and the two methylene carbons of the propanal chain would each have characteristic chemical shifts.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for Propanal, 3-(4-methoxyphenoxy)-

| Atom | ¹H NMR (Predicted ppm) | ¹³C NMR (Predicted ppm) |

| Aldehydic CH | 9.5 - 10.0 (t) | 200 - 205 |

| CH₂ adjacent to C=O | 2.7 - 2.9 (dt) | 45 - 55 |

| CH₂ adjacent to O | 4.0 - 4.2 (t) | 65 - 75 |

| Aromatic CH | 6.8 - 7.2 (m) | 114 - 160 |

| Methoxy CH₃ | 3.7 - 3.9 (s) | 55 - 60 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Propanal, 3-(4-methoxyphenoxy)- would exhibit characteristic absorption bands corresponding to its functional groups. A strong, sharp peak around 1720-1740 cm⁻¹ would indicate the C=O stretch of the aldehyde. The C-H stretch of the aldehyde group would appear as two weak bands between 2700-2850 cm⁻¹. The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H bending vibrations. The ether linkage (C-O-C) would show stretching vibrations in the 1000-1300 cm⁻¹ range.

Table 2: Characteristic Infrared Absorption Bands for Propanal, 3-(4-methoxyphenoxy)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1720 - 1740 |

| Aldehyde (C-H) | Stretch | 2700 - 2850 (two bands) |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Ether (Ar-O-C) | Asymmetric Stretch | 1230 - 1270 |

| Ether (Ar-O-C) | Symmetric Stretch | 1010 - 1050 |

| Alkyl (C-H) | Stretch | 2850 - 3000 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating components of a mixture, thereby allowing for the assessment of purity and the isolation of the target compound.

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. For Propanal, 3-(4-methoxyphenoxy)-, GC can be used to determine its purity by separating it from any starting materials, byproducts, or solvents. The choice of the GC column is critical for achieving good separation. A polar capillary column would likely be suitable for this analysis. The retention time of the compound would be a key identifier under specific GC conditions (e.g., temperature program, carrier gas flow rate). For enhanced detection and identification, GC can be coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). epa.gov

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. For a compound like Propanal, 3-(4-methoxyphenoxy)-, which contains a UV-absorbing aromatic ring, HPLC with a UV detector is a highly effective analytical method. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be appropriate. The UV detector can be set to a wavelength where the aromatic chromophore exhibits maximum absorbance to achieve high sensitivity. The retention time and the peak purity can be used to assess the identity and purity of the compound.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation pattern.

For Propanal, 3-(4-methoxyphenoxy)-, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of the formyl radical (CHO), cleavage of the ether bond, and fragmentation of the alkyl chain. The analysis of these fragment ions helps to piece together the structure of the original molecule. For instance, in the mass spectrum of propanal, the base peak is often observed at m/z 29, corresponding to the [CHO]⁺ or [C₂H₅]⁺ fragment. docbrown.info A similar analysis of the fragmentation of Propanal, 3-(4-methoxyphenoxy)- would be crucial for its definitive identification. nih.gov

Table 3: Potential Mass Spectrometry Fragments for Propanal, 3-(4-methoxyphenoxy)-

| Fragment Ion | Proposed Structure | m/z (Nominal Mass) |

| [M]⁺ | [C₁₀H₁₂O₃]⁺ | 180 |

| [M - CHO]⁺ | [C₉H₁₁O₂]⁺ | 151 |

| [M - C₃H₅O]⁺ | [C₇H₇O₂]⁺ | 123 |

| [C₇H₇O]⁺ | [CH₃OC₆H₄]⁺ | 107 |

| [C₆H₅O]⁺ | [OC₆H₅]⁺ | 93 |

Hyphenated Techniques in Complex Mixture Analysis (e.g., HPLC-SPE-NMR-TOF-MS)

The unambiguous identification of compounds in complex matrices, such as metabolic or degradation products, often requires more than a single analytical technique. Hyphenated techniques, which couple a separation method with one or more spectroscopic detection methods, provide a powerful solution for obtaining comprehensive structural information from minute amounts of analyte. nih.gov The combination of High-Performance Liquid Chromatography (HPLC), Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR) spectroscopy, and Time-of-Flight Mass Spectrometry (TOF-MS) represents a state-of-the-art platform for the structural elucidation of compounds in intricate mixtures. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): The process begins with the separation of the complex mixture into its individual components using HPLC. This chromatographic technique is highly efficient for separating non-volatile and thermally labile compounds, which is often the case for molecules like Veratraldehyde and its derivatives. uq.edu.au

Solid-Phase Extraction (SPE): Following separation by HPLC, the eluent containing a compound of interest is passed through an SPE cartridge. This step serves to trap and concentrate the analyte, while also allowing for the removal of the HPLC mobile phase. This solvent exchange is crucial as the mobile phase components can interfere with subsequent NMR analysis. The analyte is then eluted from the SPE cartridge using a deuterated solvent suitable for NMR spectroscopy. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an unparalleled technique for determining the precise molecular structure of organic compounds. It provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C) and their connectivity within a molecule. For complex analytes, two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are often employed to establish the complete structural framework. nih.gov

Time-of-Flight Mass Spectrometry (TOF-MS): In parallel with or subsequent to the NMR analysis, the separated analyte can be directed to a TOF-MS instrument. High-resolution TOF-MS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the analyte and its fragments. This information is complementary to the structural data obtained from NMR and is invaluable for confirming molecular formulas. researchgate.net

The integration of these techniques into a single, automated system (HPLC-SPE-NMR-TOF-MS) allows for the rapid and confident identification of unknown compounds in complex mixtures, even at very low concentrations. researchgate.net

Illustrative Analysis of a Complex Mixture Containing Veratraldehyde and its Metabolites

To demonstrate the capability of this hyphenated technique, we will consider a hypothetical complex mixture containing Veratraldehyde and its potential metabolites, such as Veratric acid and a hydroxylated derivative.

The initial HPLC separation would resolve the components of the mixture based on their polarity. Subsequently, each separated peak would be subjected to SPE for concentration and solvent exchange before being analyzed by NMR and TOF-MS.

Table 1: Illustrative HPLC-SPE-NMR-TOF-MS Data for Veratraldehyde and Potential Metabolites

| Compound | Retention Time (min) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | High-Resolution MS (m/z) |

| Veratraldehyde | 15.2 | 9.84 (s, 1H), 7.42 (d, 1H), 7.38 (s, 1H), 6.98 (d, 1H), 3.92 (s, 3H), 3.90 (s, 3H) | 191.1, 154.0, 149.5, 130.2, 126.9, 110.8, 109.1, 56.1, 56.0 | 167.0654 [M+H]⁺ |

| Veratric Acid | 12.8 | 10.5 (br s, 1H), 7.75 (d, 1H), 7.60 (s, 1H), 6.95 (d, 1H), 3.91 (s, 3H), 3.89 (s, 3H) | 167.5, 152.8, 148.7, 124.8, 123.1, 112.5, 110.6, 56.0, 55.9 | 183.0603 [M+H]⁺ |

| 5-Hydroxyveratraldehyde | 13.5 | 9.75 (s, 1H), 7.20 (s, 1H), 7.15 (s, 1H), 5.80 (br s, 1H), 3.93 (s, 3H), 3.91 (s, 3H) | 190.8, 148.2, 147.5, 141.3, 115.6, 108.2, 107.9, 56.2, 56.1 | 183.0603 [M+H]⁺ |

Note: The data presented in this table is a composite of information from various sources for illustrative purposes and does not represent a single experimental analysis. uq.edu.aunih.govchemicalbook.com

The detailed analysis of the NMR and MS data allows for the unequivocal structural assignment of each component in the mixture. For instance, the presence of the aldehyde proton at ~9.8 ppm in the ¹H NMR spectrum and the carbonyl carbon at ~191 ppm in the ¹³C NMR spectrum are characteristic of Veratraldehyde. The high-resolution mass confirms its elemental composition. In the case of its metabolite, Veratric acid, the aldehyde signals are absent and are replaced by a carboxylic acid proton signal and a corresponding carbonyl carbon signal at a different chemical shift. For a hydroxylated metabolite, the mass would increase by 16 Da (the mass of an oxygen atom), and additional signals corresponding to the hydroxyl group and changes in the aromatic region of the NMR spectra would be observed.

This powerful combination of separation and spectroscopic techniques is indispensable for modern analytical chemistry, particularly in fields such as metabolomics, drug discovery, and natural product analysis.

Reactivity and Reaction Mechanisms of 3 4 Methoxyphenoxy Propanal

Transformations of the Aldehyde Moiety

The aldehyde group is a highly reactive center, susceptible to a variety of chemical transformations, including reduction, nucleophilic addition, and condensation reactions.

| Reactant | Reduction Product (Primary Alcohol) | Reduction Product (Hydrocarbon) |

|---|---|---|

| Propanal, 3-(4-methoxyphenoxy)- | 3-(4-Methoxyphenoxy)propan-1-ol | 1-Methoxy-4-propylbenzene |

Nucleophilic Additions and Condensation Reactions

The electrophilic nature of the carbonyl carbon in the aldehyde group makes it a prime target for nucleophilic attack. doubtnut.comdoubtnut.com This fundamental reactivity allows 3-(4-methoxyphenoxy)propanal to participate in a wide range of nucleophilic addition reactions.

Furthermore, like other aldehydes with α-hydrogens, it can undergo aldol (B89426) condensation reactions. magritek.comou.edu Under basic conditions, a molecule of 3-(4-methoxyphenoxy)propanal can be deprotonated at the α-carbon to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of a second molecule of the aldehyde. The resulting β-hydroxy aldehyde can subsequently dehydrate to form an α,β-unsaturated aldehyde, a key step in building larger carbon skeletons. magritek.comquora.com

| Reaction Type | Reactant(s) | General Product Type |

|---|---|---|

| Nucleophilic Addition | 3-(4-Methoxyphenoxy)propanal + Nucleophile (e.g., Grignard reagent, cyanide) | Secondary Alcohol, Cyanohydrin |

| Aldol Condensation (Self-condensation) | 2 molecules of 3-(4-Methoxyphenoxy)propanal | β-Hydroxy Aldehyde, α,β-Unsaturated Aldehyde |

Mechanistic Investigations of Aryl-Ether Linkage Reactivity

The aryl-ether linkage in 3-(4-methoxyphenoxy)propanal is representative of the β-O-4 linkage, the most abundant inter-unit bond in lignin (B12514952). nih.gov Understanding the mechanisms of its cleavage is crucial for the depolymerization of lignin into valuable aromatic chemicals.

Acid-Catalyzed Cleavage of Aryl-Ether Bonds in Analogous Lignin Models

The cleavage of aryl-ether bonds is typically achieved under acidic conditions. libretexts.org The reaction mechanism for an alkyl aryl ether involves the initial protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI). ucalgary.ca This protonation converts the alkoxy group into a good leaving group (a neutral alcohol or phenol (B47542) molecule). A nucleophile, typically the conjugate base of the acid (e.g., Br⁻ or I⁻), then attacks the electrophilic carbon atom, leading to the cleavage of the C-O bond. ucalgary.cawikipedia.org

For aryl alkyl ethers, the reaction invariably yields a phenol and an alkyl halide. libretexts.orgucalgary.ca This is because the aromatic ring is resistant to nucleophilic substitution reactions under these conditions. The cleavage can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the alkyl group and the stability of the potential carbocation intermediate. libretexts.orgwikipedia.orgacs.org

Role of Phenolic Hydroxyl Groups in Cleavage Rates

Research on lignin model compounds has revealed that the presence of a phenolic hydroxyl group (a hydroxyl group directly attached to the aromatic ring) dramatically accelerates the rate of acid-catalyzed β-O-4 bond cleavage. acs.org Studies have shown that the cleavage rate for phenolic dimers can be up to two orders of magnitude faster than for their non-phenolic counterparts. acs.orgacs.org This significant rate enhancement is attributed to the ability of the phenolic group to stabilize reaction intermediates. acs.org

In addition to aromatic hydroxyl groups, the presence of hydroxyl groups on the alkyl side chain of lignin models has also been found to promote the cleavage of aryl-ether linkages when activated by a Lewis acid. rsc.orgnih.govresearchgate.net This is thought to occur through the formation of a complex between the Lewis acid and the hydroxyl group, which facilitates the breaking of the ether bond. nih.govresearchgate.net

| Lignin Model Type | Key Structural Feature | Relative Cleavage Rate |

|---|---|---|

| Non-phenolic (e.g., 3-(4-Methoxyphenoxy)propanal) | No free phenolic -OH group | Base Rate (Slow) |

| Phenolic | Free phenolic -OH group present | ~100 times faster than non-phenolic models acs.org |

Identification of Intermediates and Reaction Pathways

The acid-catalyzed cleavage of aryl-ether bonds can proceed through several pathways, with the specific route depending on the substrate's structure and the reaction conditions. The initial step is always the protonation of the ether oxygen to form an oxonium ion. ucalgary.cawikipedia.org

From this intermediate, the reaction can follow:

An Sₙ2 pathway , where a nucleophile directly attacks the less sterically hindered carbon adjacent to the ether oxygen, causing a concerted cleavage. This is common for ethers with primary alkyl groups. libretexts.orgwikipedia.org

An Sₙ1 pathway , which involves the formation of a carbocation intermediate after the departure of the leaving group (the phenol). This pathway is favored when the resulting carbocation is relatively stable (e.g., tertiary or benzylic). libretexts.orgwikipedia.orgacs.org

In studies of lignin model compounds, various intermediates have been identified or proposed. For non-phenolic models, cleavage is suggested to proceed through an enol-ether intermediate. acs.orgacs.org For phenolic models, homolytic cleavage mechanisms proceeding via quinone methide intermediates have also been proposed, particularly under neutral or weakly acidic conditions at high temperatures. researchgate.netepa.gov However, under typical acidolysis conditions, ionic mechanisms involving carbocation intermediates are considered more likely. researchgate.net

| Reaction Pathway | Model Type | Proposed Key Intermediates |

|---|---|---|

| Acid-Catalyzed (Ionic) | Non-phenolic & Phenolic | Oxonium ion, Carbocation, Enol-ether wikipedia.orgacs.orgacs.orgacs.org |

| Thermal (Homolytic) | Phenolic | Quinone methide, Phenoxy radicals researchgate.netepa.gov |

Base-Catalyzed Depolymerization Mechanisms yielding Aldehydes

The structural motif of a β-aryloxy aldehyde, as present in 3-(4-methoxyphenoxy)propanal, is susceptible to base-catalyzed cleavage, which can be mechanistically understood through pathways analogous to retro-aldol reactions. While classic ether cleavage is often acid-catalyzed, specific structural features can enable base-induced fragmentation.

In the presence of a base, the α-proton of the aldehyde in 3-(4-methoxyphenoxy)propanal can be abstracted to form an enolate. This enolate can then undergo a fragmentation reaction, leading to the elimination of the 4-methoxyphenoxy group as a phenoxide anion. This process is conceptually similar to a retro-aldol reaction, where a carbon-carbon bond is cleaved. However, in this case, a carbon-oxygen bond of the ether is broken.

The likely mechanism involves the formation of a transient intermediate following enolate formation, which facilitates the departure of the relatively stable 4-methoxyphenoxide anion. The stability of this leaving group is enhanced by the electron-donating methoxy (B1213986) group in the para position, which can delocalize the negative charge through resonance. The other product of this fragmentation would be acrolein (propenal). Under aqueous basic conditions, acrolein can potentially undergo further reactions, such as hydration to 3-hydroxypropanal (B37111), or polymerization.

A competing pathway under basic conditions could be an intramolecular Cannizzaro-type reaction if the α-proton is sterically hindered or if the conditions favor hydride transfer, though this is less likely for an aliphatic aldehyde with an available α-proton.

Table 1: Plausible Intermediates and Products in Base-Catalyzed Depolymerization of 3-(4-Methoxyphenoxy)propanal

| Reactant/Intermediate | Structure | Role in Mechanism |

| 3-(4-Methoxyphenoxy)propanal | CH₃O-C₆H₄-O-CH₂CH₂CHO | Starting material |

| Enolate of 3-(4-Methoxyphenoxy)propanal | CH₃O-C₆H₄-O-CH₂CH=CHO⁻ | Key intermediate formed by deprotonation |

| 4-Methoxyphenoxide | CH₃O-C₆H₄-O⁻ | Leaving group |

| Acrolein | CH₂=CHCHO | Initial aldehyde product of fragmentation |

Radical-Mediated Transformations of Aryl Ethers

The 3-(4-methoxyphenoxy)propanal molecule possesses several sites susceptible to radical attack. Radical-mediated transformations can lead to a variety of products through intramolecular cyclization or intermolecular reactions. The specific pathway is often dependent on the reaction conditions and the nature of the radical initiator.

One potential radical-mediated transformation is an intramolecular cyclization. A radical generated on the propanal side chain, for instance, by hydrogen abstraction from the α- or β-carbon, could potentially add to the aromatic ring of the 4-methoxyphenoxy group. Such radical cyclizations are known to be powerful methods for the formation of cyclic structures. The regioselectivity of this addition would be influenced by the stability of the resulting radical intermediate. Addition to the ipso-position (the carbon bearing the ether oxygen) or the ortho-position relative to the ether linkage are plausible pathways.

For example, a radical at the β-carbon of the propanal chain could undergo a 5-exo-trig cyclization onto the aromatic ring, which is generally a favored mode of ring closure in radical chemistry. This would lead to the formation of a dihydrobenzofuran derivative. Subsequent aromatization would yield a substituted benzofuran.

Alternatively, intermolecular radical reactions can occur. For instance, in the presence of a radical initiator and a suitable trapping agent, the aldehyde group can be transformed. Acyl radicals can be generated from aldehydes and can participate in various coupling reactions. Furthermore, the aryl ether linkage itself can undergo radical-initiated cleavage or rearrangement reactions, although this typically requires more forcing conditions.

Table 2: Potential Products from Radical-Mediated Transformations of 3-(4-Methoxyphenoxy)propanal

| Reaction Type | Proposed Product Structure | Key Intermediate |

| Intramolecular Cyclization (5-exo-trig) | Substituted Dihydrobenzofuran | β-Carbon radical on the propanal chain |

| Intramolecular Cyclization (6-endo-trig) | Substituted Dihydrobenzopyran | β-Carbon radical on the propanal chain |

| Acyl Radical Formation and Trapping | R-C(=O)-X (where X is a trapping agent) | Acyl radical |

Influence of the 4-Methoxyphenoxy Substituent on Reaction Regioselectivity and Kinetics

The 4-methoxyphenoxy substituent exerts a significant influence on the reactivity of 3-(4-methoxyphenoxy)propanal, affecting both the rate of reactions (kinetics) and the orientation of product formation (regioselectivity). This influence stems from the electronic and steric properties of the substituent.

Electronic Effects:

Kinetics of Electrophilic Aromatic Substitution: In reactions where the aromatic ring acts as a nucleophile, such as electrophilic aromatic substitution, the electron-donating nature of the 4-methoxyphenoxy group will activate the ring, leading to faster reaction rates compared to an unsubstituted phenoxy group.

Regioselectivity of Electrophilic Aromatic Substitution: The resonance effect of the methoxy group directs incoming electrophiles primarily to the ortho and para positions of the methoxy-substituted ring. However, in the context of the 3-(4-methoxyphenoxy)propanal molecule, electrophilic attack would occur on the methoxy-substituted ring, and the directing effect of the ether oxygen would also need to be considered. The combined effect would strongly favor substitution at the positions ortho to the ether linkage.

Radical Reactions: In radical reactions involving addition to the aromatic ring, the electron-rich nature of the ring can influence the rate and regioselectivity of the attack. Nucleophilic radicals will tend to react faster with electron-deficient aromatic rings, while electrophilic radicals will react faster with electron-rich rings. The regioselectivity of radical addition is often governed by the stability of the resulting radical adduct.

The Hammett equation provides a quantitative way to assess the electronic influence of substituents on reaction rates and equilibria. The sigma (σ) value for a para-methoxy substituent is negative, indicating its electron-donating character. This would translate to a negative reaction constant (ρ) in Hammett plots for reactions that are accelerated by electron-donating groups.

Steric Effects:

The 4-methoxyphenoxy group is relatively bulky. This steric hindrance can play a role in directing the approach of reagents and influencing the regioselectivity of reactions. For example, in reactions involving the aldehyde group, the bulky substituent may hinder the approach of large reagents to one face of the molecule. In intramolecular cyclization reactions, the steric bulk can influence the preferred conformation of the transition state, thereby affecting the stereochemical outcome of the reaction.

Table 3: Predicted Influence of the 4-Methoxyphenoxy Substituent on Reactivity

| Reaction Type | Effect on Kinetics | Effect on Regioselectivity |

| Electrophilic Aromatic Substitution | Activating (faster rate) | Ortho, para-directing relative to the methoxy group |

| Radical Addition to Aromatic Ring | Rate depends on radical philicity | Influenced by radical adduct stability and sterics |

| Reactions at the Aldehyde Carbonyl | Steric hindrance may slow the rate with bulky reagents | Can influence stereoselectivity |

Applications in Advanced Chemical Synthesis and Materials Science

Role as an Intermediate in Fine Chemical Production

The true value of Propanal, 3-(4-methoxyphenoxy)- in the fine chemical industry lies in its role as a versatile intermediate. While direct applications of the aldehyde may be limited, its structural motif is found in precursors for pharmaceuticals and agrochemicals. The aldehyde can be readily transformed into other functional groups, such as alcohols or amines, which are common in bioactive molecules.

Closely related compounds, such as 3-(4-methoxyphenoxy)propan-1-amine (B22716) and 3-(4-methoxyphenoxy)propanol (B52046), serve as documented precursors in the synthesis of more complex molecules. For instance, 3-(4-methoxyphenoxy)propan-1-amine is utilized as a building block in the creation of pharmaceuticals and agrochemicals. It serves as a precursor in the synthesis of 1,4-benzothiazepines, which are investigated for their potential as RyR2-stabilizing agents for medical applications. Similarly, the corresponding alcohol, 3-(4-methoxyphenoxy)propanol, is described as a versatile intermediate in pharmaceutical research.

The synthesis of these related compounds often starts from common materials. A typical synthetic route involves the reaction of 4-methoxyphenol (B1676288) with acrylonitrile (B1666552) to produce 3-(4-methoxyphenoxy)propanenitrile. chemicalbook.com This nitrile can then be converted to the amine or, through other pathways, to the aldehyde or alcohol. This highlights the utility of the core 3-(4-methoxyphenoxy)propyl structure as a key intermediate in the production of high-value chemicals.

Development of Complex Organic Building Blocks

Propanal, 3-(4-methoxyphenoxy)- is itself a complex organic building block, providing a scaffold for the creation of more elaborate chemical structures. The aldehyde functional group is a reactive handle that can participate in a wide array of chemical transformations, including:

Oxidation to form a carboxylic acid.

Reduction to yield the corresponding primary alcohol, 3-(4-methoxyphenoxy)propanol.

Reductive amination to produce various primary, secondary, or tertiary amines, such as 3-(4-methoxyphenoxy)propan-1-amine.

Carbon-carbon bond-forming reactions like aldol (B89426) condensations, Wittig reactions, and Grignard additions.

These transformations allow chemists to introduce new functional groups and extend the carbon skeleton, thereby building molecular complexity. The presence of the stable 4-methoxyphenoxy group allows the aldehyde to be carried through multiple synthetic steps. The amine derivative, 3-(4-methoxyphenoxy)propan-1-amine, is noted for its utility as a building block in organic synthesis, enabling the creation of more complex molecules through reactions at its functional groups. cymitquimica.com This versatility underscores the importance of the 3-(4-methoxyphenoxy)propyl framework in synthetic chemistry.

| Transformation | Product Functional Group | Example Compound |

| Oxidation | Carboxylic Acid | 3-(4-methoxyphenoxy)propanoic acid |

| Reduction | Alcohol | 3-(4-methoxyphenoxy)propanol |

| Reductive Amination | Amine | 3-(4-methoxyphenoxy)propan-1-amine chemicalbook.com |

| Nucleophilic Addition (e.g., CN-) | Cyanohydrin | 2-hydroxy-4-(4-methoxyphenoxy)butanenitrile |

Potential in Polymer Science through Related Aryl Ether Motifs

The aryl ether motif, specifically the 4-methoxyphenoxy group present in the molecule, is a key structural component in a class of high-performance polymers known as poly(aryl ether)s (PAEs). nih.gov These materials are known for their exceptional properties, including high thermal stability, mechanical strength, and chemical resistance. nih.gov

PAEs are typically synthesized through nucleophilic aromatic substitution reactions between aryl bisphenols and activated aryl dihalides. rsc.org While Propanal, 3-(4-methoxyphenoxy)- would not be a direct monomer for this type of polymerization, its aryl ether structure is representative of the repeating units that impart these desirable characteristics to the polymer backbone.

Research in materials science has focused on designing PAEs with specific properties. For example, the introduction of fluorine atoms into the poly(aryl ether) backbone can significantly lower the material's dielectric constant and dielectric loss, which is crucial for applications in high-speed communication networks. rsc.orgrsc.org Fluorinated PAEs have been shown to have dielectric constants as low as 2.07 and good thermal stability, with decomposition temperatures often exceeding 500 °C. rsc.orgrsc.org Other modifications, such as incorporating bulky side groups, can increase the free volume within the polymer, which also helps to reduce the dielectric constant. tandfonline.com

The structural characteristics of Propanal, 3-(4-methoxyphenoxy)- make it a useful model compound for studying the electronic and physical properties conferred by aryl ether groups. The presence of both a flexible ether linkage and a rigid aromatic ring is fundamental to the performance of PAE-based materials in advanced applications, from aerospace components to membranes for harsh environment water purification. nih.gov

| Polymer Class | Key Structural Motif | Notable Properties | Potential Applications |

| Poly(aryl ether)s (PAEs) | Aryl Ether | High thermal stability, chemical resistance nih.gov | Aerospace, electronics, chemical industries nih.gov |

| Fluorinated PAEs (FPAEs) | Fluoro-Aryl Ether | Low dielectric constant, low water absorption rsc.orgrsc.org | High-frequency communication materials rsc.org |

| Poly(aryl ether ketone)s | Aryl Ether Ketone | High strength, high glass transition temp. tandfonline.com | High-performance engineering plastics tandfonline.com |

Environmental Fate and Degradation Pathways Theoretical Considerations

Potential for Atmospheric Degradation Mechanisms

The primary sink for most volatile organic compounds (VOCs) in the troposphere is through oxidation initiated by hydroxyl (OH) radicals during the day. The structure of Propanal, 3-(4-methoxyphenoxy)- presents several potential sites for OH radical attack:

Hydrogen Abstraction: The aldehyde hydrogen is highly susceptible to abstraction, which would lead to the formation of an acyl radical. The C-H bonds on the three-carbon chain, particularly those adjacent to the ether oxygen and the aldehyde group, are also potential sites for hydrogen abstraction.

OH Addition: The aromatic ring is subject to electrophilic addition by OH radicals, which can lead to the formation of phenolic compounds and, eventually, ring-cleavage products.

Potential primary degradation products could include 4-methoxyphenol (B1676288) and 3-hydroxypropanal (B37111) from the cleavage of the ether bond, or 3-(4-methoxyphenoxy)propanoic acid from the oxidation of the aldehyde group.

Table 1: Atmospheric Degradation Rate Constants for Structurally Related Compounds with OH Radicals

| Compound | Formula | Rate Constant (k_OH) at ~298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ)¹ |

| Anisole | C₆H₅OCH₃ | 1.37 x 10⁻¹¹ | ~20 hours |

| Propanal | CH₃CH₂CHO | 2.0 x 10⁻¹¹ | ~14 hours |

| Diethyl Ether | (C₂H₅)₂O | 1.31 x 10⁻¹¹ | ~21 hours |

¹ Calculated using the formula τ = 1 / (k_OH * [OH]), assuming a global average OH concentration of 1 x 10⁶ molecules/cm³.

Role in Biomass Valorization Processes for Renewable Chemicals

Propanal, 3-(4-methoxyphenoxy)- possesses structural features characteristic of compounds derived from lignin (B12514952), a major component of lignocellulosic biomass. Lignin is a complex polymer built from phenylpropanoid units, such as coniferyl and sinapyl alcohols, which are rich in methoxy-substituted aromatic rings. mdpi.com The valorization of lignin into high-value aromatic chemicals is a cornerstone of modern biorefinery research.

Aromatic aldehydes are particularly valuable platform chemicals because the aldehyde group is a versatile handle for a wide range of chemical transformations. The production of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde) from the oxidative depolymerization of lignin is a well-established industrial process. mdpi.comtandfonline.comtandfonline.com These processes demonstrate that complex lignin polymers can be broken down into useful monomeric aromatic aldehydes.

Theoretically, a compound like Propanal, 3-(4-methoxyphenoxy)- could be a target molecule in advanced biorefining strategies. It could potentially be synthesized from lignin-derived platform molecules through pathways involving etherification and chain extension. Its structure, combining a stable aromatic core with a reactive aldehyde, makes it a potentially useful intermediate for the synthesis of specialty polymers, pharmaceuticals, or fragrance compounds, aligning with the goals of creating a sustainable, bio-based chemical industry. d-nb.infogoogle.com

Table 2: Examples of High-Value Aromatic Aldehydes Produced from Lignin

| Aromatic Aldehyde | Chemical Structure | Common Lignin Source |

| Vanillin | 4-hydroxy-3-methoxybenzaldehyde | Softwood, Hardwood |

| Syringaldehyde | 4-hydroxy-3,5-dimethoxybenzaldehyde | Hardwood, Sugarcane Bagasse google.com |

| p-Hydroxybenzaldehyde | 4-hydroxybenzaldehyde | Grasses, Hardwood |

Future Research Directions

Development of Novel Stereoselective Synthetic Pathways

The aldehyde functionality in Propanal, 3-(4-methoxyphenoxy)- offers a prime site for the creation of new stereocenters. Future research should prioritize the development of synthetic methods that can control the stereochemical outcome of reactions at the α- and β-positions relative to the carbonyl group.

Key areas for investigation include:

Organocatalytic Approaches: Asymmetric aminocatalysis and N-heterocyclic carbene (NHC) catalysis could be employed to achieve enantioselective α-functionalization or stereoselective annulation reactions.

Metal-Catalyzed Asymmetric Synthesis: The development of chiral Lewis acid or transition-metal catalysts for enantioselective aldol (B89426), Michael, and other addition reactions would be highly valuable.

Substrate-Controlled Diastereoselective Reactions: For derivatives of Propanal, 3-(4-methoxyphenoxy)- that already contain a stereocenter, investigating the influence of this existing chirality on subsequent transformations is crucial for the synthesis of complex diastereomerically pure molecules.

A comparative table of potential stereoselective methods is presented below.

| Catalytic System | Target Reaction | Potential Advantages | Research Focus |

| Chiral Secondary Amines | Asymmetric Aldol/Michael Addition | Metal-free, mild conditions, high enantioselectivity | Catalyst design, substrate scope expansion |

| N-Heterocyclic Carbenes (NHCs) | Stetter Reaction, Acyl Anion Chemistry | Umpolung reactivity, access to unique products | Development of new NHC precatalysts, mechanistic studies |

| Chiral Lewis Acids (e.g., Ti, Cu) | Asymmetric Carbonyl Additions | High turnover, broad functional group tolerance | Ligand design, control of diastereoselectivity |

| Biocatalysis (Enzymes) | Asymmetric Reduction/Oxidation | High stereospecificity, green chemistry | Enzyme screening, protein engineering |

Comprehensive Mechanistic Studies of Under-Explored Reactivity Profiles

A thorough understanding of the reaction mechanisms governing the transformations of Propanal, 3-(4-methoxyphenoxy)- is fundamental to its rational application in synthesis. The interplay between the aldehyde, ether, and aromatic ring functionalities can lead to complex and potentially novel reactivity.

Future mechanistic investigations should focus on:

Acid-Catalyzed Reactions: The ether linkage is susceptible to acidic cleavage. libretexts.org Detailed kinetic and isotopic labeling studies could elucidate the mechanism (e.g., SN1 vs. SN2) of this cleavage under various conditions, which is critical for protecting group strategies and synthetic planning. libretexts.org

Photochemical Transformations: The aromatic ring and carbonyl group are both photoactive. Research into the photochemical behavior of this compound, such as Norrish-type reactions or photosensitized oxidations, could unveil new synthetic pathways. Studies on related aldoxime ethers have shown that photochemical reactions can proceed via radical cations, leading to different products based on the reaction conditions. acs.orgnih.gov

Radical Reactions: Investigating the reactivity of the C-H bonds at various positions towards radical abstraction could open avenues for late-stage functionalization. Understanding the regioselectivity of such reactions is a key challenge.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers a powerful tool for accelerating research by predicting reactivity and guiding experimental design. For a molecule like Propanal, 3-(4-methoxyphenoxy)-, computational models can provide invaluable insights.

Future computational efforts should include:

Transition State Analysis: Using Density Functional Theory (DFT) to model the transition states of potential reactions can help predict the most favorable reaction pathways and explain observed stereochemical outcomes. DFT calculations have been successfully used to rule out certain mechanistic pathways for related ether compounds. acs.orgnih.gov

Spectroscopic Prediction: Calculating spectroscopic data (e.g., NMR, IR, UV-Vis) can aid in the characterization of reaction intermediates and products, especially for transient or unstable species.

Screening of Catalysts and Substrates: Machine learning models, trained on data from quantum mechanical calculations, could rapidly screen potential catalysts or reaction partners for desired transformations, saving significant experimental time and resources. mit.edumit.edu Recent advances have shown success in using computational models to pre-screen compounds and predict reaction yields before attempting synthesis in the lab. mit.edu

The table below outlines potential areas for computational investigation.

| Computational Method | Research Goal | Expected Outcome |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms | Maps of potential energy surfaces, transition state geometries and energies |

| Time-Dependent DFT (TD-DFT) | Predict photochemical reactivity | Excited state energies, absorption spectra, identification of photoactive centers |

| Molecular Dynamics (MD) | Simulate conformational behavior | Understanding of substrate-catalyst interactions and solvent effects |

| Machine Learning (ML) | High-throughput screening | Prediction of reaction success and optimization of reaction conditions acs.org |

Exploration of New Catalytic Applications in Organic Transformations

The unique structure of Propanal, 3-(4-methoxyphenoxy)- makes it a promising substrate for a variety of catalytic transformations, leading to high-value chemical products. Research in this area could establish it as a versatile building block in organic synthesis.

Potential catalytic applications to be explored include:

Oxidative Esterification and Amidation: N-Heterocyclic carbene (NHC) catalysis can be used to convert aldehydes into activated acyl species, which can then react with alcohols or amines to form esters and amides, respectively. acs.org Applying this to Propanal, 3-(4-methoxyphenoxy)- could provide a direct route to a range of functionalized derivatives.

Reductive Coupling Reactions: Reductive coupling of the aldehyde functionality, either with itself or other carbonyl compounds, can lead to the formation of larger, more complex molecules. rsc.org Iridium-catalyzed reductive etherification is a powerful method for transforming aldehydes into symmetrical ethers. rsc.org

Decarbonylative Coupling: Transition-metal catalysis could enable the decarbonylative coupling of the aldehyde with various partners, effectively using the propanal moiety as a phenoxyethylating agent.

Synthesis of Heterocycles: The aldehyde can act as an electrophile in condensation reactions with dinucleophiles (e.g., hydrazines, hydroxylamines, diamines) to construct a wide variety of heterocyclic scaffolds, which are prevalent in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.